4-Dehydroxy-2-hydroxy Olsalazine
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Overview
Description
4-Dehydroxy-2-hydroxy Olsalazine is a derivative of olsalazine, a compound primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. This compound is characterized by its unique chemical structure, which includes an azo bond linking two aromatic rings. The presence of hydroxyl groups at specific positions on the aromatic rings contributes to its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of 4-Dehydroxy-2-hydroxy Olsalazine is the cyclooxygenase (COX) and lipoxygenase enzymes . These enzymes play a crucial role in the production of pro-inflammatory factors like prostaglandin and leukotriene .
Mode of Action
this compound is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) . It comprises two mesalamine molecules joined by an azo bridge, which is cleaved in the colon . The compound exerts its anti-inflammatory effect by inhibiting the COX and lipoxygenase enzymes, subsequently reducing the production of pro-inflammatory factors .
Biochemical Pathways
The compound affects the arachidonic acid metabolism pathway . By inhibiting the COX and lipoxygenase enzymes, it blocks the production of pro-inflammatory factors derived from arachidonic acid .
Pharmacokinetics
Approximately 2.4% of a single 1.0 g oral dose is absorbed . The remaining 98 to 99% of an oral dose will reach the colon where each molecule is rapidly converted into two molecules of 5-aminosalicylic acid (5-ASA) by colonic bacteria .
Result of Action
The two molecules of 5-ASA released in the colon mediate therapeutic effects . Mesalamine mediates an anti-inflammatory action on epithelial cells of the colon . This results in the alleviation of inflammation in conditions like ulcerative colitis .
Action Environment
The action of this compound is influenced by the environment within the colon. The low prevailing redox potential in the colon facilitates the cleavage of the azo bridge, releasing the active 5-ASA molecules . The presence of colonic bacteria is also essential for this conversion .
Biochemical Analysis
Biochemical Properties
4-Dehydroxy-2-hydroxy Olsalazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cyclooxygenase and lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it interacts with various proteins involved in inflammatory pathways, thereby modulating the inflammatory response.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In epithelial cells of the colon, this compound exerts an anti-inflammatory action by inhibiting the production of pro-inflammatory cytokines . It also affects the expression of genes involved in the inflammatory response, thereby reducing inflammation at the cellular level. Furthermore, this compound impacts cellular metabolism by altering the metabolic flux of key metabolites involved in inflammatory pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to cyclooxygenase and lipoxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound modulates gene expression by interacting with transcription factors involved in the inflammatory response. This results in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes, thereby exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that this compound maintains its anti-inflammatory effects for several weeks, but its activity diminishes over time due to degradation. In vitro and in vivo studies have demonstrated that the compound’s long-term effects on cellular function include sustained anti-inflammatory activity and reduced cellular proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation without causing significant adverse effects . At higher doses, this compound can cause dose-dependent diarrhea and other gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, and toxic effects become more pronounced. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an anti-inflammatory agent. This compound undergoes acetylation in the colonic epithelium to form N-acetyl-5-aminosalicylic acid, which is an active metabolite . The extent of acetylation depends on the transit time through the colon. Additionally, a small percentage of this compound is metabolized in the liver to form olsalazine-O-sulfate . These metabolic pathways are crucial for the compound’s therapeutic effects and its overall pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across the colonic epithelium via active transport mechanisms, allowing it to reach its target sites of action . Once inside the cells, this compound binds to intracellular proteins, facilitating its distribution to various cellular compartments. The compound’s localization and accumulation within the cells are essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and the nucleus of epithelial cells . Targeting signals and post-translational modifications direct this compound to specific cellular compartments, where it exerts its anti-inflammatory effects. The compound’s localization within the nucleus allows it to interact with transcription factors and modulate gene expression, further enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dehydroxy-2-hydroxy Olsalazine typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid for the diazotization step, and phenolic compounds for the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Dehydroxy-2-hydroxy Olsalazine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo bond can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aromatic amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Dehydroxy-2-hydroxy Olsalazine has several applications in scientific research:
Chemistry: Used as a model compound to study azo bond formation and cleavage.
Biology: Investigated for its potential anti-inflammatory properties and effects on cellular pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory bowel diseases and other inflammatory conditions.
Industry: Utilized in the synthesis of dyes and pigments due to its azo structure.
Comparison with Similar Compounds
Similar Compounds
Olsalazine: The parent compound, used in the treatment of ulcerative colitis.
Sulfasalazine: Another anti-inflammatory drug used for similar indications.
Mesalamine: The active metabolite of olsalazine and sulfasalazine, directly used as a therapeutic agent.
Uniqueness
4-Dehydroxy-2-hydroxy Olsalazine is unique due to the specific positioning of hydroxyl groups on its aromatic rings, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds.
Properties
CAS No. |
752188-68-4 |
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Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.242 |
IUPAC Name |
3-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-5-4-7(6-9(11)14(21)22)15-16-10-3-1-2-8(12(10)18)13(19)20/h1-6,16,18H,(H,19,20)(H,21,22)/b15-7- |
InChI Key |
MXSSQQQBVXWNMA-CHHVJCJISA-N |
SMILES |
C1=CC(=C(C(=C1)NN=C2C=CC(=O)C(=C2)C(=O)O)O)C(=O)O |
Synonyms |
3-[2-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxy-benzoic Acid; 3-[(3-Carboxy-4-hydroxyphenyl)azo]-2-hydroxy-benzoic Acid |
Origin of Product |
United States |
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